![molecular formula C19H17F2N5O4S B4640675 5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4640675.png)
5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol
Description
5-(Difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazole derivatives. Triazole derivatives are notable for their broad spectrum of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves multi-step reactions. For instance, the synthesis of various 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols involves alkylation and acylation reactions followed by cyclization (Labanauskas et al., 2004). Similar synthetic strategies might be applicable for 5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
Triazole derivatives often have complex molecular structures with potential for various functional group modifications. The molecular structure is usually confirmed using spectroscopic methods like IR, NMR, and sometimes X-ray crystallography (Singh et al., 2013). These techniques are essential for determining the precise structural configuration of triazole compounds.
Chemical Reactions and Properties
Triazole compounds are known for their reactivity and ability to form various derivatives. They often undergo reactions such as alkylation, acylation, and condensation to yield a range of compounds with diverse chemical properties (Bekircan et al., 2008). The specific chemical reactions and properties of 5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol would depend on its functional groups and molecular structure.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are commonly characterized for triazole derivatives. These properties are influenced by the compound's molecular structure and can be determined through various analytical techniques (Crich & Smith, 2000).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity, stability, and potential biological activities, are significant for their applications in various fields. Studies often focus on their potential as inhibitors, antimicrobial agents, or their role in chemical reactions (Panicker et al., 2015). The specific chemical properties of 5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol would need to be investigated under experimental conditions.
properties
IUPAC Name |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O4S/c1-11-7-14(4-5-15(11)26(27)28)30-10-13-8-12(3-6-16(13)29-2)9-22-25-18(17(20)21)23-24-19(25)31/h3-9,17H,10H2,1-2H3,(H,24,31)/b22-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTENXNISLJMOBB-LSFURLLWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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